molecular formula C5H2F4N2 B3335473 2-Fluoro-5-trifluoromethyl-pyrazine CAS No. 1220799-65-4

2-Fluoro-5-trifluoromethyl-pyrazine

Cat. No.: B3335473
CAS No.: 1220799-65-4
M. Wt: 166.08
InChI Key: LDFYMGRDKCHQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-trifluoromethyl-pyrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-trifluoromethyl-pyrazine typically involves the use of fluorinated reagents and pyrazine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyrazine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-trifluoromethyl-pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

2-Fluoro-5-trifluoromethyl-pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-trifluoromethyl-pyridine
  • 2,3-Dichloro-5-trifluoromethyl-pyridine
  • 2-Chloro-5-trifluoromethyl-pyrazine

Uniqueness

2-Fluoro-5-trifluoromethyl-pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFYMGRDKCHQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735217
Record name 2-Fluoro-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220799-65-4
Record name 2-Fluoro-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-trifluoromethyl-pyrazine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-trifluoromethyl-pyrazine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-trifluoromethyl-pyrazine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-trifluoromethyl-pyrazine
Reactant of Route 5
2-Fluoro-5-trifluoromethyl-pyrazine
Reactant of Route 6
2-Fluoro-5-trifluoromethyl-pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.